ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Description
Ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered benzodiazepine core fused to a benzene ring. The molecule is substituted with a methyl group at position 2, a ketone at position 4, and an ethyl carboxylate ester at position 1. Its synthesis involves the reaction of 1,5-dimethyl-3-propargyl-1,5-benzodiazepine-2,4-dione with ethyl acetoacetate, yielding a product characterized by X-ray crystallography . The compound crystallizes in the monoclinic space group $ P2_1/c $ with unit cell parameters $ a = 8.5452 \, \text{Å} $, $ b = 15.9993 \, \text{Å} $, $ c = 13.9215 \, \text{Å} $, and $ \beta = 106.853^\circ $. Refinement data (R factor = 0.045, wR = 0.124) confirm high structural precision .
Properties
IUPAC Name |
ethyl 4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-13(17)15-9(2)8-12(16)14-10-6-4-5-7-11(10)15/h4-7,9H,3,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYLFEDQTYHRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(CC(=O)NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912955 | |
| Record name | Ethyl 4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98987-10-1 | |
| Record name | 1H-1,5-Benzodiazepine-1-carboxylic acid, 2,3,4,5-tetrahydro-2-methyl-4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098987101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-hydroxy-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to facilitate the formation of the benzodiazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepines with varying properties.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several applications in scientific research:
Biology: The compound is used in studies investigating the biological activity of benzodiazepines, including their interactions with various receptors and enzymes.
Medicine: Research into the pharmacological effects of this compound and its derivatives can lead to the development of new therapeutic agents for conditions such as anxiety, insomnia, and epilepsy.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Ring Conformation
The benzodiazepine core adopts a boat conformation, with the triazinylmethyl-substituted carbon as the "bow" and the fused benzene ring as the "stern" . This contrasts with unsubstituted benzodiazepines, which often exhibit planar or chair-like conformations. For example:
The 2-methyl and ethyl carboxylate groups introduce steric bulk, favoring a boat conformation to minimize non-bonded interactions. Cremer and Pople’s puckering coordinates () quantify this distortion, where larger substituents increase puckering amplitude .
Crystallographic Data and Packing
Crystallographic parameters for the target compound () differ significantly from simpler benzodiazepines. For instance, 1,5-dimethyl-1,5-benzodiazepine-2,4-dione (space group $ P2_1/c $) has smaller unit cell dimensions ($ a = 7.2 \, \text{Å}, b = 12.1 \, \text{Å}, c = 10.3 \, \text{Å} $), reflecting reduced steric demands. The target’s elongated $ b $-axis (15.9993 Å) accommodates the triazinylmethyl group, highlighting substituent-driven packing adjustments .
Hydrogen Bonding and Intermolecular Interactions
The ethyl carboxylate group participates in C–H···O hydrogen bonds (2.48–2.65 Å), stabilizing the crystal lattice . In contrast, benzodiazepines with amide substituents (e.g., 1,5-benzodiazepine-2,4-dione) form stronger N–H···O bonds (2.10–2.30 Å), leading to denser packing and higher melting points . Bernstein et al. () emphasize that ester groups reduce hydrogen-bonding efficacy compared to amides, impacting solubility and thermal stability .
Software and Methodological Considerations
The structural analysis of the target compound relied on SHELX () for refinement and ORTEP-3 () for molecular visualization . These tools are critical for resolving complex puckering patterns and hydrogen-bonding networks, enabling precise comparisons with related structures.
Biological Activity
Ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS Number: 98987-10-1) is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- Structure : The compound features a benzodiazepine core structure that contributes to its biological properties.
Pharmacological Activities
Benzodiazepines are primarily known for their effects on the central nervous system (CNS), including anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. This compound exhibits several of these activities:
- Anxiolytic Effects : Research indicates that compounds within the benzodiazepine class can reduce anxiety levels by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor sites .
- Sedative and Hypnotic Properties : Benzodiazepines are frequently employed in clinical settings to induce sleep or sedation in patients undergoing surgical procedures or experiencing insomnia .
- Anticonvulsant Activity : Some studies suggest that this compound may possess anticonvulsant properties similar to other benzodiazepines, making it potentially useful in treating seizure disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of methyl group at position 2 | Increases lipophilicity and enhances CNS penetration |
| Carbonyl group at position 4 | Critical for binding affinity to GABA-A receptors |
| Ethyl ester group | Influences metabolic stability and bioavailability |
Case Studies
Several studies have investigated the biological activity of similar benzodiazepine derivatives:
- Study on Sedative Effects : A comparative study showed that derivatives with modifications at the carbonyl position exhibited varying degrees of sedative effects in animal models. Ethyl 2-methyl derivatives demonstrated enhanced potency compared to their unmodified counterparts .
- Anticonvulsant Screening : In a screening of various benzodiazepine analogs for anticonvulsant activity in mice models induced with seizures, ethyl 2-methyl derivatives showed significant protective effects against seizure activity .
- Clinical Applications : A clinical trial assessed the efficacy of benzodiazepine derivatives in managing anxiety disorders. The results indicated that compounds similar to ethyl 2-methyl derivatives were effective in reducing anxiety symptoms with a favorable safety profile .
Q & A
Q. What are the key synthetic routes for ethyl 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate?
Methodological Answer: The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A typical procedure involves reacting 1,5-dimethyl-3-propargyl-1,5-benzodiazepine-2,4-dione with ethyl 2-azidoacetate in a 1:2 n-butanol/water solvent system. Key steps include:
- Dissolving the propargyl precursor (0.23 g, 1 mmol) in solvent.
- Adding CuSO₄·5H₂O (0.25 g, 1 mmol), sodium ascorbate (0.29 g, 2 mmol), and ethyl 2-azidoacetate (0.64 g, 5 mmol).
- Stirring for 2 hours, followed by extraction with ethyl acetate and recrystallization from n-hexane/ethyl acetate.
Yield and purity are optimized by controlling stoichiometry and reaction time .
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed using a Bruker X8 APEXII diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å, °) | a = 8.5452, b = 15.9993, c = 13.9215, β = 106.853 |
| V (ų) | 1821.56 |
| Z | 4 |
| Hydrogen atoms are placed in calculated positions (C–H 0.93–0.98 Å) with isotropic displacement parameters (U(H) = 1.2–1.5 Ueq(C)). Refinement uses SHELXL-2018/3 (R₁ = 0.045, wR₂ = 0.124) . |
Advanced Research Questions
Q. How to analyze the boat conformation in the benzodiazepine ring?
Methodological Answer: The boat conformation is quantified using Cremer-Pople puckering coordinates ( ). For the title compound:
- The benzodiazepine ring adopts a boat conformation with the triazolylmethyl carbon as the "bow" and the fused benzene ring as the "stern."
- Puckering amplitude (Q) and phase angle (θ) are calculated from atomic coordinates using:
, where are displacements from the mean plane.
Crystallographic data () show significant out-of-plane displacements (Δz > 0.5 Å for C3 and C7), confirming the non-planar geometry.
Q. How to resolve contradictions in hydrogen bonding patterns during refinement?
Methodological Answer: Hydrogen bonding ambiguities arise due to overlapping electron density or disordered solvent. To resolve:
- Perform difference Fourier analysis to locate missing H atoms ().
- Apply graph set analysis () to classify interactions (e.g., or motifs).
Example: In the title compound, N–H···O interactions form a motif between benzodiazepine carbonyl and triazole groups. Constraints (e.g., Uiso(H) = 1.5 Ueq(O)) improve refinement stability .
Q. How to optimize anisotropic displacement parameters during crystallographic refinement?
Methodological Answer: Anisotropic refinement in SHELXL requires:
- Setting the ANIS command to model thermal ellipsoids for non-H atoms.
- Using ISOR restraints to prevent over-parameterization for atoms with high displacement (e.g., solvent molecules).
For the title compound, anisotropic displacement ellipsoids (50% probability level) for C18 and O4 atoms show well-resolved thermal motion, validated by checkCIF reports (). Refinement convergence is monitored via the GooF parameter (S = 1.02) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
